2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.22703980 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to a decrease in blood glucose levels
Biochemical Pathways
The inhibition of DPP-4 affects the incretin system , a group of metabolic hormones that decrease blood glucose levels . By preventing the degradation of these hormones, the compound prolongs their action, leading to a decrease in blood glucose levels .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to a decrease in blood glucose levels .
Biologische Aktivität
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N3O3 with a molecular weight of 341.41 g/mol. Its structural components are illustrated below:
Component | Structure |
---|---|
Piperazine Ring | Piperazine |
Pyrimidine Ring | Pyrimidine |
3,4-Dimethoxybenzoyl Group | Dimethoxybenzoyl |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Intermediate : Reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
- Cyclization to Form Pyrimidine : Involves the use of appropriate precursors such as amidines and β-diketones.
- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the final product.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates its potential as an inhibitor of MDM2, a protein that regulates the tumor suppressor p53. By inhibiting MDM2, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.
Case Studies
-
MDM2 Inhibition Study
- A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in p53 levels and subsequent apoptosis.
- The IC50 value for MDM2 inhibition was determined to be approximately 50 nM.
-
Inflammation Model
- In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
- Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
-
Antimicrobial Efficacy
- The compound was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.
- Synergistic effects were observed when combined with standard antibiotics.
The biological activities of this compound are believed to stem from its ability to interact with various biological macromolecules:
- Protein Binding : The piperazine moiety may facilitate binding to specific receptors or enzymes, modulating their activity.
- Nucleic Acid Interaction : The pyrimidine structure suggests potential interactions with DNA or RNA, influencing cellular processes such as replication and transcription.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-16-14-20(25-8-4-5-9-25)24-22(23-16)27-12-10-26(11-13-27)21(28)17-6-7-18(29-2)19(15-17)30-3/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSCJPTKXHESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.